Benzenemethanamine, 4-methoxy-N-propyl-

Catalog No.
S1905375
CAS No.
90390-02-6
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, 4-methoxy-N-propyl-

CAS Number

90390-02-6

Product Name

Benzenemethanamine, 4-methoxy-N-propyl-

IUPAC Name

N-[(4-methoxyphenyl)methyl]propan-1-amine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3

InChI Key

NCOFJPJEQIGDEV-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=C(C=C1)OC

Canonical SMILES

CCCNCC1=CC=C(C=C1)OC

Benzenemethanamine, 4-methoxy-N-propyl- (CAS 90390-02-6), commonly known as N-(4-methoxybenzyl)propylamine, is a highly stable, liquid secondary amine building block utilized primarily as a mono-protected propylamine equivalent in advanced organic synthesis [1]. Featuring a p-methoxybenzyl (PMB) protecting group, this compound exhibits a boiling point of 259.6 °C and a density of approximately 1.0 g/cm³, making it significantly easier to handle at scale than volatile primary amines . From a procurement perspective, it is selected when synthetic routes require the precise introduction of a propylamino moiety without the risks of over-alkylation or the need for harsh, reductive deprotection conditions later in the manufacturing sequence.

Substituting CAS 90390-02-6 with unprotected propylamine or the closely related N-benzylpropan-1-amine introduces severe process liabilities. Unprotected propylamine is highly volatile (BP ~48 °C) and notoriously prone to over-alkylation, often yielding intractable mixtures of secondary and tertiary amines that drive up downstream purification costs [1]. While N-benzylpropan-1-amine solves the volatility and over-alkylation issues, its standard benzyl group typically requires catalytic hydrogenation (Pd/C, H2) for removal, which indiscriminately reduces alkenes, alkynes, and certain halogens [2]. The PMB group of CAS 90390-02-6 uniquely allows for mild oxidative or acidic cleavage, preserving sensitive functional groups and preventing late-stage synthetic failures.

Deprotection Orthogonality: PMB vs. Standard Benzyl Cleavage

When synthesizing complex molecules with reducible functional groups, the choice of amine protecting group dictates route viability. The PMB group on CAS 90390-02-6 can be quantitatively cleaved using mild oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) at room temperature, leaving carbon-carbon double bonds intact [1]. In contrast, the standard N-benzylpropan-1-amine requires catalytic hydrogenation (e.g., H2 over Pd/C at elevated pressures), which concurrently reduces alkenes and alkynes [2].

Evidence DimensionDeprotection conditions and functional group tolerance
Target Compound DataCAS 90390-02-6 (PMB): Cleaved by DDQ/CH2Cl2-H2O at 25 °C; tolerates alkenes/alkynes
Comparator Or BaselineN-benzylpropan-1-amine (Bn): Cleaved by H2, Pd/C; reduces alkenes/alkynes
Quantified DifferenceEnables 100% retention of reducible moieties during amine deprotection
ConditionsStandard oxidative vs. reductive deprotection protocols

Procuring the PMB-protected variant is mandatory for synthetic routes involving unsaturated or easily reduced intermediates, avoiding costly route redesigns.

Handling and Scale-Up: Volatility Reduction vs. Unprotected Propylamine

Evaporative loss during the handling of low-molecular-weight primary amines is a major source of batch-to-batch inconsistency in industrial synthesis. Unprotected propylamine has a highly volatile boiling point of 48 °C, requiring specialized containment and chilling during addition[1]. By utilizing CAS 90390-02-6, the boiling point is elevated to 259.6 °C . This massive thermal shift converts a hazardous, volatile liquid into a stable, easily weighable reagent at standard temperature and pressure.

Evidence DimensionBoiling Point / Volatility
Target Compound DataCAS 90390-02-6: 259.6 ± 15.0 °C at 760 mmHg
Comparator Or BaselinePropylamine: 48 °C at 760 mmHg
Quantified Difference+211.6 °C increase in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Eliminates the need for pressurized reactors or cryogenic handling during the introduction of the propylamino group, directly lowering manufacturing overhead.

Reaction Selectivity: Prevention of Over-Alkylation

Direct alkylation of primary amines like propylamine typically results in a statistical mixture of secondary and tertiary amines, often capping the yield of the desired secondary amine at 50-70% and necessitating complex chromatographic separation[1]. CAS 90390-02-6 acts as a pre-formed secondary amine. Upon reaction with an electrophile, it exclusively forms the targeted tertiary amine intermediate (which is later deprotected to the secondary amine), driving the alkylation step to near-quantitative yields (>95%) and bypassing the over-alkylation penalty entirely [2].

Evidence DimensionTarget amine yield in direct alkylation
Target Compound DataCAS 90390-02-6: >95% yield of mono-alkylated product (as tertiary intermediate)
Comparator Or BaselinePropylamine: 50-70% yield (mixture of secondary/tertiary products)
Quantified Difference~25-45% absolute increase in target step yield
ConditionsStandard nucleophilic substitution with primary alkyl halides

Procuring this protected building block eliminates costly and solvent-intensive chromatographic separations required to remove over-alkylated byproducts.

Synthesis of Complex APIs with Reducible Functional Groups

Because the PMB group can be removed oxidatively (e.g., via DDQ) rather than reductively, CAS 90390-02-6 is the ideal propylamino precursor for active pharmaceutical ingredients (APIs) containing alkenes, alkynes, or sensitive halogen substituents that would be destroyed by the Pd/C hydrogenation required for standard benzyl groups [1].

Industrial Scale-Up of N-Propyl Pharmaceuticals

In large-scale manufacturing, the high boiling point (259.6 °C) of CAS 90390-02-6 allows it to be pumped, weighed, and reacted using standard liquid-handling equipment at room temperature, avoiding the cryogenic cooling and pressurized vessels required when using the highly volatile unprotected propylamine .

Solid-Phase Peptide Synthesis (SPPS) and Combinatorial Libraries

The PMB group is uniquely sensitive to strong acids like trifluoroacetic acid (TFA). This makes CAS 90390-02-6 highly suitable for incorporating N-propyl groups into peptides or combinatorial libraries on solid supports, as the amine can be deprotected concurrently with the cleavage of the molecule from the resin using standard TFA protocols[1].

XLogP3

2.2

Other CAS

90390-02-6

Wikipedia

Benzenemethanamine, 4-methoxy-N-propyl-

Dates

Last modified: 08-16-2023

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